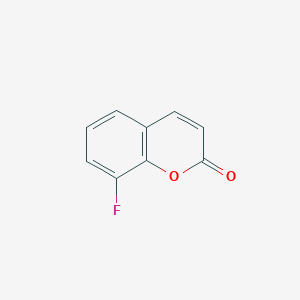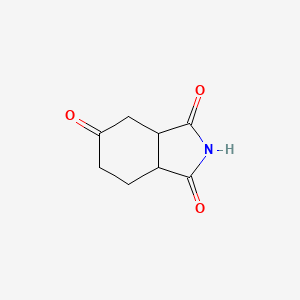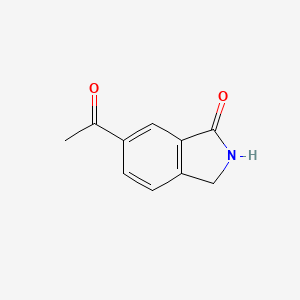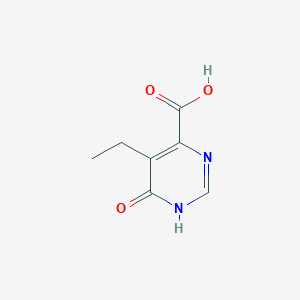
N,N-dimethylindolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethylindolin-6-amine is an organic compound with the molecular formula C10H14N2 It is a derivative of indoline, featuring a dimethylamino group attached to the nitrogen atom of the indoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-dimethylindolin-6-amine can be synthesized through several methods. One common approach involves the N-dimethylation of indoline using formaldehyde and a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of catalytic systems to enhance the reaction rate and selectivity. For example, carbon-supported ruthenium nanoparticles (Ru/C) have been employed as heterogeneous catalysts for the N-dimethylation of various amines, including indoline . This method offers operational simplicity, high turnover numbers, and good functional group compatibility.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethylindolin-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-methylindoline.
Substitution: Various substituted indoline derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N,N-dimethylindolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, its binding to melatonin receptors can modulate circadian rhythms and exhibit neuroprotective effects . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylindolin-5-amine: Another derivative of indoline with similar chemical properties.
N,N-dimethylindoline: A simpler analog without additional functional groups on the indoline ring.
Uniqueness
N,N-dimethylindolin-6-amine is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
N,N-dimethyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C10H14N2/c1-12(2)9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11H,5-6H2,1-2H3 |
Clé InChI |
SUWHBCHWYCTRML-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(CCN2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11917018.png)
![7-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917027.png)


![6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11917043.png)









